(6-Amino-2-chloro-3-fluorophenyl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
(6-amino-2-chloro-3-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3,10H2 |
InChI Key |
VOZGFEXJIXPYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)Cl)F |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 6 Amino 2 Chloro 3 Fluorophenyl Methanol
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, while not extensively detailed in dedicated mechanistic studies, can be understood by examining analogous reactions for structurally similar compounds. The key transformations likely involve the reduction of a corresponding carbonyl compound (an aldehyde or a carboxylic acid) or the functionalization of a related aniline derivative. Mechanistic insights are therefore drawn from the broader understanding of these fundamental organic reactions.
The synthesis of substituted benzyl (B1604629) alcohols frequently employs the catalytic reduction of the corresponding carboxylic acids or their derivatives. A plausible synthetic route to this compound could involve the reduction of 2-amino-6-chloro-3-fluorobenzoic acid. This transformation is often achieved using metal hydrides or through catalytic hydrogenation.
In a catalytic hydrogenation scenario, a plausible catalytic cycle would involve a transition metal catalyst, such as palladium or platinum. The cycle would commence with the activation of hydrogen gas by the metal center, forming a metal hydride species. The carbonyl group of the benzoic acid derivative would then coordinate to the metal center. Subsequently, a series of migratory insertion steps would lead to the reduction of the carboxylic acid to the corresponding alcohol. The final step would be the release of the product, this compound, and regeneration of the active catalyst.
Alternatively, if the synthesis proceeds via a different pathway, such as a cross-coupling reaction to construct the substituted benzene ring followed by functional group manipulations, the catalytic cycles would be characteristic of those reactions (e.g., Suzuki or Buchwald-Hartwig couplings). These cycles typically involve oxidative addition, transmetalation (for Suzuki), reductive elimination, and ligand exchange steps, with various organometallic intermediates.
Table 1: Postulated Intermediates in a Hypothetical Catalytic Reduction Cycle
| Step | Intermediate Species | Description |
| 1 | Metal-H₂ Complex | Adsorption of hydrogen gas onto the metal catalyst surface. |
| 2 | Metal Hydride | Oxidative addition of H₂ to the metal center. |
| 3 | Coordinated Substrate | Coordination of the carbonyl oxygen of 2-amino-6-chloro-3-fluorobenzoic acid to the metal hydride. |
| 4 | Hemiacetal Intermediate | Insertion of the carbonyl group into the metal-hydride bond. |
| 5 | Reduced Intermediate | Further reduction steps leading to the alcohol. |
| 6 | Product Complex | Coordination of the final product, this compound, to the metal center. |
This table represents a generalized and hypothetical catalytic cycle for the reduction of a substituted benzoic acid, as specific studies on this compound are not available.
In transition-metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the reactivity and selectivity of the transformation. While specific ligand effects for the synthesis of this compound have not been documented, general principles can be applied.
In a hypothetical catalytic hydrogenation, the choice of ligands, often phosphines or N-heterocyclic carbenes (NHCs), can influence the electronic and steric environment of the metal center. Electron-donating ligands can increase the electron density on the metal, which may enhance the rate of oxidative addition of hydrogen. Conversely, bulky ligands can create a sterically hindered environment that can influence the stereoselectivity of the reaction, although this is less critical for the synthesis of an achiral molecule like this compound.
In the context of cross-coupling reactions that could be part of a synthetic route, ligand effects are paramount. For instance, in a Suzuki coupling to form a C-C bond on the aromatic ring, the choice of phosphine ligand can dramatically affect the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The bite angle and steric bulk of the ligand can influence the stability of intermediates and the rate of the desired reaction pathway over side reactions.
Table 2: General Ligand Effects in Catalytic Reactions Relevant to Synthesis
| Ligand Type | Property | Impact on Reactivity and Selectivity |
| Monodentate Phosphines (e.g., PPh₃) | Moderate electron donor, moderate steric bulk | General purpose, can be effective in various catalytic steps. |
| Bidentate Phosphines (e.g., BINAP) | Constrained bite angle, chiral | Can induce asymmetry in the product (not relevant here), influences stability of intermediates. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors | Form stable metal complexes, often leading to higher catalyst stability and turnover numbers. |
| Electron-Withdrawing Ligands | Reduce electron density on the metal | Can facilitate reductive elimination. |
This table illustrates general principles of ligand effects in catalysis, as specific data for the synthesis of this compound is not available.
Photochemical Reaction Mechanisms
The photochemistry of this compound is not specifically described in the available literature. However, the presence of a benzyl alcohol moiety suggests potential for photochemical transformations analogous to those observed for other benzyl alcohols. A common photochemical reaction for benzyl alcohols is their oxidation to the corresponding aldehydes or ketones. organic-chemistry.org
The photochemical oxidation of benzyl alcohols can be initiated by direct photoexcitation or, more commonly, through the use of a photosensitizer. organic-chemistry.org In a sensitized reaction, the sensitizer absorbs light and is promoted to an excited state. This excited sensitizer can then interact with the benzyl alcohol.
A plausible pathway for the light-induced transformation of this compound to the corresponding aldehyde would involve the following steps:
Excitation of a Photosensitizer: A sensitizer (e.g., a dye like Eosin Y or a quinone) absorbs a photon of light and is promoted to its excited singlet state, followed by intersystem crossing to the more stable triplet state. organic-chemistry.org
Hydrogen Atom Abstraction: The excited triplet sensitizer abstracts a hydrogen atom from the benzylic carbon of this compound, generating a benzyl radical and a reduced sensitizer radical.
Reaction with Oxygen: The resulting benzyl radical reacts with molecular oxygen (typically present in the reaction medium) to form a peroxyl radical.
Formation of the Aldehyde: The peroxyl radical can then undergo further reactions, such as disproportionation or reaction with another radical, to yield the corresponding aldehyde (6-amino-2-chloro-3-fluorobenzaldehyde) and a hydroperoxide species. The catalytic cycle is completed by the regeneration of the ground-state sensitizer.
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed per photon of light absorbed. For the photochemical oxidation of benzyl alcohols, the quantum yield can be influenced by several factors:
Concentration of the Substrate and Sensitizer: The concentrations of both the benzyl alcohol and the photosensitizer can affect the rate of the reaction and thus the quantum yield. At very high substrate concentrations, quenching of the excited sensitizer may become more efficient, potentially increasing the quantum yield up to a certain limit.
Presence of Oxygen: Molecular oxygen is often a crucial reactant in these oxidation reactions. organic-chemistry.org The concentration of dissolved oxygen can therefore be a rate-limiting factor.
Wavelength of Light: The efficiency of the reaction is dependent on the absorption characteristics of the photosensitizer. The quantum yield will be highest at wavelengths where the sensitizer absorbs most strongly.
Presence of Quenchers: Other molecules present in the reaction mixture can quench the excited state of the sensitizer, leading to a decrease in the quantum yield.
The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. It is determined by comparing the rate of a reaction when an atom is replaced by one of its heavier isotopes. In the context of the photochemical oxidation of this compound, a primary KIE would be expected for the hydrogen atom abstraction step from the benzylic carbon.
If the C-H bond at the benzylic position is broken in the rate-determining step, replacing the hydrogen with deuterium (C-D) would lead to a slower reaction rate. This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond. A significant primary KIE (kH/kD > 1) would provide strong evidence for a mechanism involving hydrogen atom abstraction from the benzylic carbon in the rate-determining step. The magnitude of the KIE can provide further insights into the transition state of this step. While no specific KIE studies have been reported for this compound, such an investigation would be a standard approach to probe its photochemical reaction mechanism.
Applications of 6 Amino 2 Chloro 3 Fluorophenyl Methanol As a Key Intermediate
Precursor in Complex Molecule Synthesis
In medicinal chemistry, the introduction of halogen atoms like chlorine and fluorine into a molecule is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. Therefore, a molecule like (6-Amino-2-chloro-3-fluorophenyl)methanol could theoretically be a valuable starting material for the synthesis of novel pharmaceutical compounds. The amino and alcohol functionalities provide handles for further chemical modifications, allowing for the construction of more complex molecular architectures.
For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, which are common scaffolds in many drug molecules. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. While no specific drugs have been publicly identified as being derived from this exact starting material, its structural motifs are present in various biologically active compounds.
Table 1: Potential Reactions of Substituted Aminobenzyl Alcohols in Medicinal Chemistry
| Functional Group | Potential Reaction | Resulting Structure |
| Amino Group | Acylation | Amide |
| Alkylation | Secondary/Tertiary Amine | |
| Heterocycle Formation | Fused or Substituted Heterocycles | |
| Hydroxyl Group | Oxidation | Aldehyde/Carboxylic Acid |
| Etherification | Ether | |
| Esterification | Ester |
The development of functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often relies on the synthesis of molecules with specific electronic and photophysical properties. The substituted phenyl ring in this compound could be incorporated into larger conjugated systems. The amino group can act as an electron-donating group, which is a desirable feature in many organic electronic materials.
The specific substitution pattern with both electron-withdrawing (chloro, fluoro) and electron-donating (amino) groups could lead to interesting intramolecular charge transfer characteristics in derived molecules, which is a key principle in the design of many functional organic materials. However, there is no specific literature detailing the use of this compound for these applications.
Development of Photolabile Protecting Groups (PPGs)
Photolabile protecting groups (PPGs) are chemical moieties that can be removed from a molecule using light. This allows for precise spatial and temporal control over the release of a protected functional group. The ortho-nitrobenzyl group is a classic and widely used PPG scaffold. The photolytic cleavage of these groups is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position.
The absorption wavelength and the efficiency of photolysis of ortho-nitrobenzyl-based PPGs can be tuned by introducing substituents on the aromatic ring. harvard.edu Electron-donating groups generally shift the absorption to longer, less damaging wavelengths (red-shift), while electron-withdrawing groups can have the opposite effect.
A hypothetical PPG derived from this compound would first require the nitration of the aromatic ring, typically ortho to the benzyl (B1604629) alcohol group, and protection or modification of the amino group. The presence of the chloro and fluoro substituents would likely influence the electronic properties and, consequently, the photolytic behavior of such a PPG. The specific combination of these halogens and the amino group would determine the precise absorption maximum and quantum yield of the photodeprotection process.
Table 2: Influence of Substituents on ortho-Nitrobenzyl PPG Properties
| Substituent Type | Effect on Absorption | Example Substituent |
| Electron-Donating | Red-shift (longer wavelength) | Methoxy, Amino |
| Electron-Withdrawing | Blue-shift (shorter wavelength) or minimal change | Nitro, Cyano, Halogens |
Orthogonal photoprotection involves the use of multiple PPGs in a single molecule, where each PPG can be selectively removed by using a specific wavelength of light without affecting the others. harvard.edu This strategy relies on the design of PPGs with distinct and non-overlapping absorption spectra.
To achieve this, chemists synthesize a variety of PPGs with different substitution patterns. For instance, a PPG that is cleaved efficiently at 365 nm could be used alongside another that is selectively removed at a longer wavelength, such as 405 nm or higher. A PPG derived from a nitrated and further functionalized this compound could potentially have a unique absorption profile due to its specific substitution pattern, making it a candidate for use in an orthogonal set. However, the synthesis and characterization of such a specific PPG have not been reported in the literature.
Derivatives and Analogues of 6 Amino 2 Chloro 3 Fluorophenyl Methanol
Synthesis of Substituted Analogues
The synthesis of substituted analogues of (6-Amino-2-chloro-3-fluorophenyl)methanol can be approached by modifying the aromatic ring or by derivatizing the existing hydroxyl and amino functional groups. These modifications allow for a systematic investigation of how different substituents impact the molecule's properties.
Modifications to the aromatic ring of this compound can introduce a wide range of electronic and steric diversity. Synthetic strategies to achieve these modifications often involve the use of appropriately substituted precursors. For instance, variations in the starting materials for the synthesis of the core phenylmethanol structure can lead to analogues with different substitution patterns on the aromatic ring.
One common approach involves the reduction of corresponding substituted benzaldehydes or benzoic acid esters. For example, a substituted 2-amino-6-chloro-3-fluorobenzaldehyde (B2984713) could be reduced to the corresponding benzyl (B1604629) alcohol. The choice of reducing agent is crucial for chemoselectivity, especially in the presence of other reducible functional groups. Mild reducing agents such as sodium borohydride (B1222165) are often employed for the reduction of aldehydes to alcohols.
Another strategy involves electrophilic aromatic substitution reactions on a precursor molecule, although the directing effects of the existing amino, chloro, and fluoro groups would need to be carefully considered. The amino group is a strong activating group and ortho-, para-directing, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects would influence the position of any new substituent.
| Modification Strategy | Precursor Example | Potential Reagents | Resulting Analogue (Example) |
| Reduction of Benzaldehyde | 2-Amino-6-chloro-3-fluoro-5-methylbenzaldehyde | Sodium borohydride (NaBH4) | (6-Amino-2-chloro-3-fluoro-5-methylphenyl)methanol |
| Reduction of Benzoic Acid Ester | Methyl 2-amino-6-chloro-3-fluoro-5-nitrobenzoate | Lithium aluminum hydride (LiAlH4) | (6-Amino-2-chloro-3-fluoro-5-nitrophenyl)methanol |
| Electrophilic Aromatic Substitution | (2-Amino-6-chloro-3-fluorophenyl)methanol | Bromine (Br2) | (6-Amino-5-bromo-2-chloro-3-fluorophenyl)methanol |
Interactive Data Table: Synthetic Strategies for Aromatic Ring Modification (Please note: This table represents potential synthetic routes based on general organic chemistry principles, as specific literature for this compound is scarce.)
| Modification Strategy | Precursor Example | Potential Reagents | Resulting Analogue (Example) |
|---|---|---|---|
| Reduction of Benzaldehyde | 2-Amino-6-chloro-3-fluoro-5-methylbenzaldehyde | Sodium borohydride (NaBH4) | (6-Amino-2-chloro-3-fluoro-5-methylphenyl)methanol |
| Reduction of Benzoic Acid Ester | Methyl 2-amino-6-chloro-3-fluoro-5-nitrobenzoate | Lithium aluminum hydride (LiAlH4) | (6-Amino-2-chloro-3-fluoro-5-nitrophenyl)methanol |
| Electrophilic Aromatic Substitution | (2-Amino-6-chloro-3-fluorophenyl)methanol | Bromine (Br2) | (6-Amino-5-bromo-2-chloro-3-fluorophenyl)methanol |
The hydroxyl and amino groups of this compound are reactive sites that can be readily derivatized to produce a variety of analogues.
Derivatization of the Hydroxyl Group: The primary alcohol functionality can undergo several common reactions:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields esters. This is a versatile method to introduce a wide range of acyl groups.
Etherification: Treatment with alkyl halides in the presence of a strong base (Williamson ether synthesis) can form ethers.
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor aldehyde formation, while stronger agents like potassium permanganate (B83412) (KMnO4) could lead to the carboxylic acid.
Derivatization of the Amino Group: The primary amino group can be modified through:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amino group or for introducing specific functionalities.
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. Control of the degree of alkylation can be challenging.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the primary amino group into a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -CN, -Br, -Cl, -OH).
| Functional Group | Derivatization Reaction | Reagent Example | Product Type |
| Hydroxyl | Esterification | Acetyl chloride | Ester |
| Hydroxyl | Etherification | Methyl iodide / Sodium hydride | Ether |
| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Amino | Acylation | Benzoyl chloride | Amide |
| Amino | Alkylation | Ethyl bromide | Secondary/Tertiary Amine |
| Amino | Diazotization/Sandmeyer | NaNO2, HCl then CuCN | Nitrile |
Interactive Data Table: Derivatization of Hydroxyl and Amino Functionalities (Please note: This table illustrates general derivatization reactions applicable to the functional groups present in the target molecule.)
| Functional Group | Derivatization Reaction | Reagent Example | Product Type |
|---|---|---|---|
| Hydroxyl | Esterification | Acetyl chloride | Ester |
| Hydroxyl | Etherification | Methyl iodide / Sodium hydride | Ether |
| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Amino | Acylation | Benzoyl chloride | Amide |
| Amino | Alkylation | Ethyl bromide | Secondary/Tertiary Amine |
| Amino | Diazotization/Sandmeyer | NaNO2, HCl then CuCN | Nitrile |
Structure-Reactivity and Structure-Photoreactivity Relationship Studies
Understanding the relationship between the structure of this compound analogues and their reactivity is crucial for designing molecules with specific properties.
The nature and position of substituents on the aromatic ring can significantly influence the reactivity of the molecule in synthetic transformations.
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring, such as alkyl or alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the ring's electron density, deactivating it towards electrophilic substitution. The amino group itself is a strong EDG. The reactivity of the amino and hydroxyl groups can also be affected. For example, the nucleophilicity of the amino group is increased by EDGs and decreased by EWGs on the ring.
Steric Effects: Bulky substituents near the reactive centers (the amino and hydroxyl groups) can hinder the approach of reagents, thereby slowing down or preventing reactions. This steric hindrance can be exploited to achieve regioselectivity in certain reactions.
For instance, in the oxidation of the benzyl alcohol to the corresponding aldehyde, the presence of electron-donating groups on the ring may facilitate the reaction, while electron-withdrawing groups might make the oxidation more difficult.
The quantum yield of a photochemical process is the fraction of absorbed photons that lead to a specific photochemical event. For fluorescent molecules, the fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.
Nature of Substituents: The presence of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the molecule, affecting the energies of the ground and excited states. This, in turn, influences the rates of radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways. For example, heavy atoms like bromine or iodine can increase the rate of intersystem crossing, leading to a decrease in fluorescence quantum yield.
Intramolecular Hydrogen Bonding: The presence of the amino and hydroxyl groups in ortho positions to each other could potentially lead to intramolecular hydrogen bonding. Such interactions can influence the excited-state dynamics and, consequently, the quantum yields of photochemical processes.
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can also play a significant role in the photochemical behavior of the molecule by stabilizing the ground or excited states to different extents.
Studies on related nitrobenzyl alcohols have shown that their photoreactivity is highly dependent on the solvent environment, with intramolecular redox reactions being observed in aqueous solutions. cdnsciencepub.com This suggests that the photoreactivity of this compound and its analogues could also exhibit interesting solvent-dependent behavior.
| Structural Feature | Potential Effect on Photoreactivity | Example |
| Electron-donating group (e.g., -OCH3) | May increase fluorescence quantum yield | Anisole derivatives often show higher fluorescence than benzene. |
| Electron-withdrawing group (e.g., -NO2) | Often quenches fluorescence (decreases Φf) | Nitrobenzene is non-fluorescent. |
| Heavy atom substituent (e.g., -Br, -I) | Decreases fluorescence quantum yield (heavy atom effect) | Increased spin-orbit coupling enhances intersystem crossing. |
| Intramolecular H-bonding | Can alter excited-state lifetime and decay pathways | Can lead to excited-state proton transfer (ESIPT), affecting fluorescence. |
Interactive Data Table: Influence of Structural Features on Photochemical Properties (Please note: This table presents general trends in photochemistry and may not be directly predictive for the specific, unstudied compound.)
| Structural Feature | Potential Effect on Photoreactivity | Example |
|---|---|---|
| Electron-donating group (e.g., -OCH3) | May increase fluorescence quantum yield | Anisole derivatives often show higher fluorescence than benzene. |
| Electron-withdrawing group (e.g., -NO2) | Often quenches fluorescence (decreases Φf) | Nitrobenzene is non-fluorescent. |
| Heavy atom substituent (e.g., -Br, -I) | Decreases fluorescence quantum yield (heavy atom effect) | Increased spin-orbit coupling enhances intersystem crossing. |
| Intramolecular H-bonding | Can alter excited-state lifetime and decay pathways | Can lead to excited-state proton transfer (ESIPT), affecting fluorescence. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For a molecule like (6-Amino-2-chloro-3-fluorophenyl)methanol, this could involve studying its synthesis, degradation, or participation in further chemical transformations. While specific studies on this compound are not prevalent, DFT has been widely used to investigate similar reactions, such as the synthesis of methanol (B129727) via CO2 hydrogenation. researchgate.net These studies calculate the energy barriers of various reaction steps, helping to determine the most plausible mechanism. researchgate.net For instance, in related systems, DFT can identify key intermediates and the energies required to move from reactants to products through one or more transition states.
A hypothetical reaction pathway analysis for the formation or reaction of this compound would involve optimizing the geometries of reactants, products, and all conceivable intermediates and transition states. The calculated energies would then be used to construct a potential energy surface, providing a detailed map of the reaction landscape.
Interactive Table: Hypothetical DFT Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.0 | - |
| Transition State | +15.2 | -250.5i |
| Intermediate | -5.8 | - |
| Transition State | +10.1 | -180.2i |
| Products | -12.4 | - |
Note: This data is illustrative and based on typical values for organic reactions.
Spectroscopic Property Predictions (e.g., UV-Vis absorption, NMR shifts)
DFT and its time-dependent extension (TD-DFT) are highly effective in predicting various spectroscopic properties. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.
NMR Shifts: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts for this compound would be influenced by the electronic effects of the amino, chloro, and fluoro substituents on the phenyl ring.
UV-Vis Absorption: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. For this compound, the absorption bands would likely fall in the UV region, with the precise wavelengths depending on the interplay of the substituents with the aromatic system. Studies on similar aromatic compounds have shown good agreement between TD-DFT predicted spectra and experimental measurements. semanticscholar.org
Interactive Table: Predicted Spectroscopic Data for this compound
| Property | Predicted Value |
| ¹H NMR (Aromatic) | 6.5 - 7.5 ppm |
| ¹³C NMR (Aromatic) | 110 - 150 ppm |
| UV-Vis λmax | ~280 nm |
Note: These values are estimations based on related structures and general principles.
Molecular Dynamics Simulations in Reaction Environment
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the influence of the surrounding environment, such as a solvent. An MD simulation of this compound in a solvent like water or methanol would reveal information about its solvation, conformational flexibility, and intermolecular interactions. These simulations are particularly useful for understanding how the solvent might influence reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states. scirp.org The force fields used in MD simulations are parameterized to reproduce experimental properties and quantum mechanical calculations. scirp.org
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical methods beyond DFT, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide even more accurate descriptions of the electronic structure. These studies can elucidate the nature of the chemical bonds, the distribution of electron density, and the molecular orbitals. For this compound, such studies would detail the electronic contributions of the substituents. The amino group acts as an electron-donating group, while the chloro and fluoro groups are electron-withdrawing. The interplay of these effects governs the molecule's reactivity and properties like its dipole moment and polarizability. The molecular electrostatic potential (MEP) map, which can be calculated using these methods, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Advanced Analytical Methodologies in Research on 6 Amino 2 Chloro 3 Fluorophenyl Methanol
Spectroscopic Techniques for Mechanistic Insights
Spectroscopic methods are indispensable for probing the molecular structure and observing transient species involved in chemical transformations. For a molecule like (6-Amino-2-chloro-3-fluorophenyl)methanol, these techniques can offer a detailed picture of its electronic and structural dynamics.
Time-resolved spectroscopy encompasses a range of pump-probe techniques designed to study fleeting molecular states following photoexcitation. edinst.com By using an ultrashort laser pulse (pump) to excite the molecule and a second, time-delayed pulse (probe) to measure the resulting absorption changes, researchers can track the formation and decay of excited states and transient intermediates on timescales from femtoseconds to nanoseconds. edinst.comstfc.ac.uk
In the context of this compound, understanding its photochemical behavior is important for assessing its stability and potential degradation pathways under light exposure. Time-resolved transient absorption (TA) spectroscopy could be employed to monitor the kinetics of its excited states. ntu.edu.sg Upon UV irradiation, the molecule would be promoted to an excited singlet state, which could then undergo intersystem crossing to a triplet state or relax through other non-radiative pathways. TA spectroscopy would allow for the direct observation of these transient species, each with a characteristic absorption spectrum. researchgate.net The kinetics of their decay provide crucial information for mapping the photochemical reaction mechanism, similar to studies on other phototrigger compounds. researchgate.netrsc.org
Table 1: Hypothetical Transient Species in Photolysis of this compound
| Transient Species | Wavelength of Max. Absorption (λmax, nm) | Observed Lifetime (τ) | Decay Pathway |
| Singlet Excited State (S₁) | 410 | 15 ps | Intersystem Crossing (ISC) to T₁ |
| Triplet Excited State (T₁) | 495 | 2.5 µs | Quenching / Reaction with Solvent |
| Radical Cation | 530 | > 10 µs | Electron Transfer |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. nih.gov For this compound, a multi-nuclear approach provides a complete structural assignment.
¹H NMR: This spectrum reveals the number, connectivity, and chemical environment of all hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂OH) protons, the hydroxyl proton, and the amine (-NH₂) protons.
¹³C NMR: This technique maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct resonance. The chemical shifts are indicative of the electronic environment of each carbon.
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful probe. biophysics.org The ¹⁹F chemical shift is extremely sensitive to changes in the local electronic environment. illinois.edunih.gov This makes it an excellent tool for studying intermolecular interactions, such as hydrogen bonding involving the nearby amino or hydroxyl groups, or for detecting subtle conformational changes in solution. nih.govrsc.org The coupling constants between fluorine and adjacent protons (JHF) or carbons (JCF) provide definitive evidence for the substitution pattern on the aromatic ring. nih.gov
Table 2: Predicted Multi-Nuclear NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.15 | t | JHH = 8.1 | Aromatic CH |
| ¹H | 6.80 | dd | JHH = 8.1, JHF = 9.5 | Aromatic CH |
| ¹H | 4.70 | s | - | -CH₂OH |
| ¹H | 4.55 | br s | - | -NH₂ |
| ¹H | 2.10 | t | JHH = 6.0 | -OH |
| ¹³C | 145.2 | d | JCF = 245.0 | C-F |
| ¹³C | 138.5 | d | JCF = 12.0 | C-NH₂ |
| ¹³C | 125.0 | s | - | C-Cl |
| ¹³C | 122.8 | d | JCF = 3.5 | C-H |
| ¹³C | 118.1 | d | JCF = 22.0 | C-H |
| ¹³C | 115.9 | s | - | C-CH₂OH |
| ¹³C | 60.5 | s | - | -CH₂OH |
| ¹⁹F | -128.4 | s | - | Ar-F |
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules directly from a solution, making it ideal for monitoring the progress of a chemical reaction in real-time. nih.gov
During the synthesis of this compound, for instance, via the reduction of a corresponding nitro-substituted precursor, ESI-MS can be used to detect the starting material, key reaction intermediates (such as nitroso or hydroxylamine (B1172632) species), and the final product. rsc.org This provides invaluable mechanistic insight by confirming the presence of proposed intermediates that may be too short-lived or in too low a concentration to be observed by other methods like NMR. nih.gov
Table 3: Expected m/z Values for Species in a Hypothetical Synthesis Monitored by ESI-MS
| Compound/Intermediate | Chemical Formula | Expected [M+H]⁺ (m/z) |
| (2-Chloro-3-fluoro-6-nitrophenyl)methanol (Starting Material) | C₇H₅ClFNO₃ | 206.00 |
| (2-Chloro-3-fluoro-6-nitrosophenyl)methanol (Intermediate) | C₇H₅ClFNO₂ | 190.01 |
| (2-Chloro-3-fluoro-6-(hydroxyamino)phenyl)methanol (Intermediate) | C₇H₇ClFNO₂ | 192.02 |
| This compound (Product) | C₇H₇ClFNO | 176.03 |
Chromatographic Techniques for Purity and Reaction Analysis
Chromatography is essential for separating complex mixtures, allowing for the quantification of individual components and the assessment of purity.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. thermofisher.com For reactions involving substituted anilines, a reverse-phase HPLC method is typically employed. sigmaaldrich.comsielc.comsielc.com
To monitor the synthesis of this compound, aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC with UV detection. mdpi.com The starting material and product will have different polarities and thus different retention times on a C18 column. sigmaaldrich.com By integrating the peak areas of the reactant and product, one can accurately calculate the percent conversion and monitor the reaction's progress toward completion. researchgate.net This data is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Table 4: Illustrative HPLC Data for Monitoring Reaction Progress
| Time (min) | Retention Time (min) - Reactant | Peak Area - Reactant | Retention Time (min) - Product | Peak Area - Product | Conversion (%) |
| 0 | 5.8 | 1,250,000 | - | 0 | 0 |
| 30 | 5.8 | 630,000 | 3.5 | 615,000 | 49.2 |
| 60 | 5.8 | 255,000 | 3.5 | 990,000 | 79.2 |
| 120 | 5.8 | 26,000 | 3.5 | 1,218,000 | 97.4 |
| 180 | 5.8 | < 1,000 | 3.5 | 1,245,000 | >99.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile organic compounds. epa.gov
While this compound itself has a relatively high boiling point and may require derivatization for GC analysis, GC-MS is invaluable for identifying volatile impurities or byproducts generated during its synthesis. d-nb.info Furthermore, Pyrolysis-GC-MS, where the sample is subjected to controlled thermal decomposition before analysis, can be used to investigate its thermal stability and degradation pathways. osti.govresearchgate.net This could reveal the formation of smaller, volatile fragments such as halogenated anilines or phenols, providing insight into the compound's decomposition mechanism at elevated temperatures. scholaris.ca
Table 5: Potential Volatile Byproducts in Synthesis or Degradation Detectable by GC-MS
| Potential Byproduct | Chemical Formula | Key Mass Fragments (m/z) |
| 2-Chloro-3-fluoroaniline | C₆H₅ClFN | 145 (M⁺), 110, 83 |
| Dichlorofluorobenzene | C₆H₃Cl₂F | 164 (M⁺), 129, 99 |
| Formaldehyde | CH₂O | 30 (M⁺), 29, 28 |
Future Research Directions and Emerging Opportunities
Novel Synthetic Strategies for Enhanced Efficiency
The development of more efficient, scalable, and sustainable synthetic routes to (6-Amino-2-chloro-3-fluorophenyl)methanol is a primary area for future research. Current synthetic approaches often rely on multi-step processes that may involve harsh reaction conditions or generate significant waste. Future strategies could focus on the following:
Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, could offer a greener alternative for the reduction of a corresponding nitro-aromatic precursor. nih.govacs.org This approach often proceeds under mild conditions (room temperature and pressure in aqueous buffers) and can exhibit high chemoselectivity, which is particularly advantageous for highly functionalized molecules like this compound. nih.govacs.org
Catalyst Development: Investigating novel catalysts for the key transformation steps could lead to improved yields and selectivity. For instance, exploring different metal-catalyzed reductions or C-H activation/functionalization strategies could streamline the synthesis.
Process Intensification: Optimizing reaction parameters such as temperature, pressure, and catalyst loading through design of experiments (DoE) can significantly enhance process efficiency and reduce costs.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Identification and optimization of suitable enzymes (e.g., nitroreductases). nih.gov |
| Novel Catalysis | Improved yields, higher selectivity, potential for new reaction pathways. | Development of catalysts for selective reduction and functionalization. |
| Process Intensification | Increased efficiency, reduced costs, improved scalability. | Optimization of reaction conditions using statistical methods. |
Expanding the Scope of Applications in Chemical Biology
The structural motifs present in this compound suggest its potential as a valuable tool in chemical biology. The primary amino group and the hydroxyl group provide convenient handles for bioconjugation, while the halogenated phenyl ring can influence pharmacokinetic properties and binding interactions.
Design of Bioactive Probes: This compound could serve as a scaffold for the development of fluorescent probes to study biological systems. nih.gov The inherent fluorescence of aromatic amines can be modulated by attaching various functional groups, and the environmental sensitivity of such probes can provide information about their local environment within a cell or tissue. nih.gov
Development of Prodrugs: Aminobenzyl alcohols are utilized as self-immolative linkers in prodrug design. nih.gov Upon enzymatic or chemical cleavage of a masking group, the linker fragments to release the active drug. The specific substitution pattern of this compound could be exploited to fine-tune the release kinetics of a conjugated therapeutic agent.
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be a valuable fragment in screening campaigns to identify new drug leads. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Advanced Computational Modeling for Predictive Synthesis
In silico methods are becoming indispensable in modern chemical research, offering the potential to accelerate the discovery and development of new molecules and synthetic routes.
Predictive Synthesis Planning: Computational tools can be employed to retrospectively analyze and predict viable synthetic pathways. researchgate.net By inputting the structure of this compound, these programs can suggest multiple synthetic routes based on known chemical reactions, helping researchers to identify the most promising strategies for laboratory investigation.
Reaction Mechanism and Optimization: Quantum mechanical calculations can be used to model the reaction mechanisms of key synthetic steps. This can provide insights into transition states and intermediates, guiding the optimization of reaction conditions to improve yields and minimize byproducts.
Virtual Screening for Biological Targets: Molecular docking and other computational techniques can be used to screen this compound and its derivatives against libraries of biological targets. mdpi.com This can help to identify potential protein binding partners and guide the design of new bioactive molecules. mdpi.com
| Computational Approach | Application | Potential Outcome |
| Predictive Synthesis | Identifying novel synthetic routes. researchgate.net | More efficient and cost-effective synthesis. |
| Quantum Mechanics | Elucidating reaction mechanisms. | Optimized reaction conditions and higher yields. |
| Molecular Docking | Predicting binding to biological targets. mdpi.com | Identification of new therapeutic applications. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, and enhanced scalability.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing reactions involving highly functionalized and potentially unstable intermediates. acs.orgcam.ac.uk
Automated Synthesis Platforms: Integrating the synthesis into an automated platform would enable high-throughput synthesis of derivatives. thieme-connect.de This would facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery or for the screening of materials with desired properties. This approach is particularly powerful when combined with computational design to create focused libraries of compounds with a high probability of desired activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
